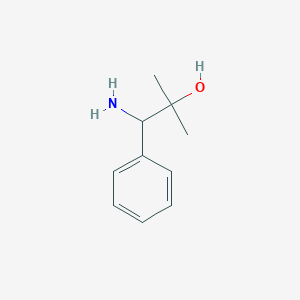
1-Amino-2-methyl-1-phenylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-methyl-1-phenylpropan-2-ol is a chemical compound with the linear formula C10H15NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H15NO . The compound has a molecular weight of 165.24 .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a melting point of 82-85 degrees Celsius .Scientific Research Applications
Enzymatic Resolution and Asymmetric Synthesis
1-Amino-2-methyl-1-phenylpropan-2-ol is utilized in enzymatic processes for the resolution of chiral 1,3-amino alcohols, which are important in asymmetric synthesis. For instance, Candida antarctica lipase A (CAL-A) has been identified as an effective biocatalyst for the transesterification reaction of 3-amino-3-phenylpropan-1-ol derivatives. This process is valuable for producing intermediates like (S)-dapoxetine, synthesized with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).
Enzymatic N-Demethylation Study
The compound is also relevant in studies of enzymatic N-demethylation. Research on the N-demethylation of similar tertiary amines by rodent liver homogenates revealed insights into kinetic isotope effects, which are significant in understanding the biochemical reactions involved (Abdel-Monem, 1975).
Chiral Catalysts in Enantioselective Synthesis
The compound is used as a chiral catalyst in enantioselective synthesis. For example, amino alcohols like 1-phenylethanol have been used as chiral catalysts in the enantioselective addition of diethylzinc to arylaldehydes, producing optically active 1-arylpropanols with significant enantiomeric excess (Iuliano, Pini, & Salvadori, 1995).
Antimalarial Activity
There's research exploring the antimalarial properties of compounds structurally related to this compound. A variety of 2-amino-3-arylpropan-1-ols were synthesized and evaluated for their effectiveness against different strains of malaria, providing insights into potential therapeutic applications (D’hooghe et al., 2011).
Enantioselective Oxidation Studies
The compound also plays a role in studies related to enantioselective oxidation. Research demonstrated measurable enantioselectivity in the conversion of 2-methyl-1-phenylpropan-1-ol to isobutyrophenone, shedding light on the mechanisms of asymmetric oxidation reactions (Brooks et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to phenylpropanolamine (ppa), which is known to act as an indirect sympathomimetic . PPA induces norepinephrine release, thereby activating adrenergic receptors .
Mode of Action
This means it could potentially stimulate the release of norepinephrine, a neurotransmitter that interacts with adrenergic receptors, leading to various physiological responses .
Biochemical Pathways
If it acts similarly to ppa, it might influence the adrenergic system, which plays a crucial role in the body’s fight-or-flight response .
Pharmacokinetics
Ppa, a structurally similar compound, is known to be metabolized in the liver by the cyp2d6 enzyme, with an elimination half-life of 21–34 hours . This suggests that 1-Amino-2-methyl-1-phenylpropan-2-ol might have similar ADME properties.
Result of Action
If it acts similarly to PPA, it might induce physiological responses associated with the activation of adrenergic receptors, such as increased heart rate and blood pressure .
Properties
IUPAC Name |
1-amino-2-methyl-1-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKPSIGKWYUNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-60-8 |
Source


|
| Record name | 1-amino-2-methyl-1-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

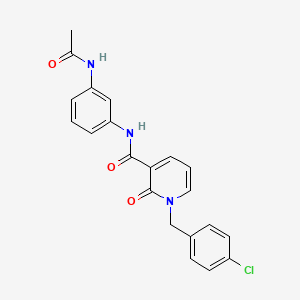
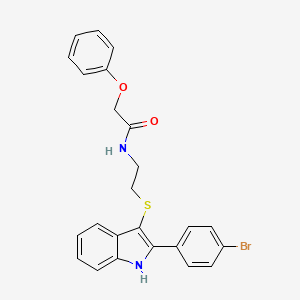

![(Z)-N-(6-bromo-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
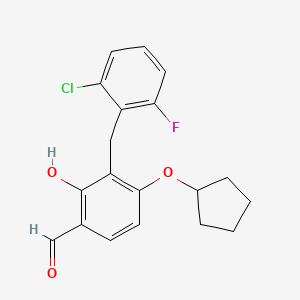

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)
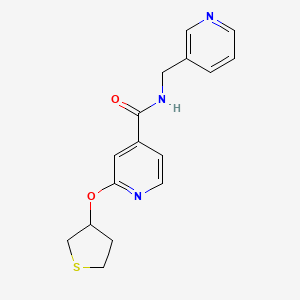

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)

